Cas no 31016-74-7 (o-Phenylphenol Glucuronide)

Technical Introduction: o-Phenylphenol Glucuronide o-Phenylphenol Glucuronide is a conjugated metabolite of o-phenylphenol, formed via glucuronidation, a key Phase II metabolic pathway. This water-soluble derivative enhances the excretion and detoxification of o-phenylphenol, reducing its potential toxicity. It is widely utilized in metabolic studies, toxicology research, and environmental monitoring due to its stability and detectability in biological matrices. The compound serves as a critical biomarker for assessing exposure to o-phenylphenol, particularly in occupational and environmental health studies. Its well-characterized structure and reliable analytical detection make it valuable for pharmacokinetic and biotransformation investigations.
o-Phenylphenol Glucuronide structure
o-Phenylphenol Glucuronide structure
Product Name:o-Phenylphenol Glucuronide
CAS No:31016-74-7
MF:C18H18O7
MW:346.331326007843
CID:310198
PubChem ID:182023
Update Time:2025-10-28

o-Phenylphenol Glucuronide Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranosiduronic acid,[1,1'-biphenyl]-2-yl
    • (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylphenoxy)oxane-2-carboxylic acid
    • o-Phenylphenol Glucuronide
    • [1,1'-Biphenyl]-2-yl hexopyranosiduronic acid
    • beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-2-yl
    • DTXSID70953135
    • 31016-74-7
    • Inchi: 1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1
    • InChI Key: AKSKFIDXFDAABG-RNGZQALNSA-N
    • SMILES: O1[C@H](C(=O)O)[C@H]([C@@H]([C@H]([C@@H]1OC1=CC=CC=C1C1C=CC=CC=1)O)O)O

Computed Properties

  • Exact Mass: 346.105
  • Monoisotopic Mass: 346.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.47
  • Boiling Point: 594.2°Cat760mmHg
  • Flash Point: 217.9°C
  • Refractive Index: 1.655

o-Phenylphenol Glucuronide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P336125-10mg
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$ 176.00 2023-09-06
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Additional information on o-Phenylphenol Glucuronide

Introduction to o-Phenylphenol Glucuronide (CAS No. 31016-74-7)

o-Phenylphenol Glucuronide, with the chemical identifier CAS No. 31016-74-7, is a derivative of o-phenylphenol that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound represents a modified form of a well-known aromatic hydrocarbon, where glucuronic acid has been conjugated to enhance its solubility, metabolic stability, and pharmacological activity. The glucuronide conjugation is a common strategy in drug development, aimed at improving the bioavailability and reducing the toxicity of parent compounds.

The structure of o-Phenylphenol Glucuronide consists of a biphenyl core with one phenolic hydroxyl group esterified with glucuronic acid. This modification not only increases the water solubility of the molecule but also influences its interaction with biological targets. The glucuronide group is typically introduced through enzymatic or chemical methods, and its presence can significantly alter the pharmacokinetic profile of the parent compound.

In recent years, o-Phenylphenol Glucuronide has been studied for its potential applications in medicinal chemistry. One of the most compelling areas of research has been its role as an intermediate in the synthesis of bioactive molecules. The glucuronide moiety can serve as a scaffold for further derivatization, allowing chemists to design novel compounds with enhanced therapeutic properties.

Recent studies have highlighted the pharmacological significance of o-Phenylphenol Glucuronide. Researchers have demonstrated that this compound exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for treating chronic inflammatory diseases and oxidative stress-related conditions. The glucuronide conjugation appears to modulate the activity of o-phenylphenol by affecting its binding affinity to biological receptors and enzymes.

The metabolism of o-Phenylphenol Glucuronide is another critical aspect that has been extensively investigated. In vivo studies have shown that this compound is primarily metabolized in the liver through conjugation with glucuronic acid, following a typical Phase II metabolic pathway. This process not only detoxifies the molecule but also enhances its excretion via bile and urine. Understanding these metabolic pathways is crucial for optimizing drug formulations and minimizing potential side effects.

From a synthetic chemistry perspective, the preparation of o-Phenylphenol Glucuronide involves several key steps. The first step typically involves the synthesis of o-phenylphenol, which can be obtained through various organic reactions such as Friedel-Crafts alkylation or hydroxylation. Once obtained, the phenolic hydroxyl group is esterified with glucuronic acid using appropriate coupling agents under controlled conditions. The yield and purity of the final product are critical factors that influence its pharmaceutical applicability.

The analytical characterization of o-Phenylphenol Glucuronide is another important consideration. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed techniques for verifying its structure and purity. These analytical methods ensure that the compound meets the stringent standards required for pharmaceutical use.

In conclusion, o-Phenylphenol Glucuronide (CAS No. 31016-74-7) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structure, combined with its favorable pharmacokinetic properties, makes it an attractive candidate for further exploration. As research in this area continues to evolve, new applications and therapeutic benefits are likely to emerge, further solidifying its importance in medicinal chemistry.

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